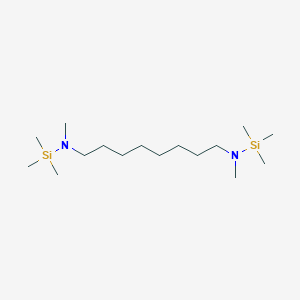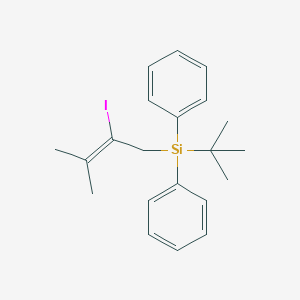
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It is a silane derivative containing a tert-butyl group, an iodo-substituted alkene, and diphenylsilane.
- The compound is of interest due to its potential as a precursor for biologically active natural products.
- Notably, it can serve as a building block for compounds like Indiacen A and Indiacen B.
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane: R−tert-butyl((3−iodo−2−methylbut-3-en-1-yl)oxy)diphenylsilane
.Méthodes De Préparation
- Starting from commercially available 4-bromo-1H-indole, the synthesis proceeds as follows:
- Vilsmeier formylation at the 3-position yields compound 2.
- Compound 2 is converted to the N-Boc derivative 3.
- Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.
- Protection of the alcoholic hydroxy group using tert-butyl (dimethyl)silyl chloride gives compound 5.
- Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi and DMF to obtain compound 6.
- The key step involves adding the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include NaBH4, n-BuLi, and DMF.
- Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
- Indole derivatives, including this compound, exhibit diverse biological activities.
- These activities include anticancer, anti-inflammatory, analgesic, and cytotoxic effects.
- Researchers explore its potential in drug discovery and medicinal chemistry.
Mécanisme D'action
- The exact mechanism remains an area of ongoing research.
- Molecular targets and pathways involved in its biological effects need further investigation.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct comparisons, this compound’s unique structure warrants exploration.
- Similar compounds may include other indole derivatives with varying substituents.
Remember that this information is based on available literature, and further studies may provide additional insights
Propriétés
Numéro CAS |
138566-86-6 |
|---|---|
Formule moléculaire |
C21H27ISi |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
tert-butyl-(2-iodo-3-methylbut-2-enyl)-diphenylsilane |
InChI |
InChI=1S/C21H27ISi/c1-17(2)20(22)16-23(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16H2,1-5H3 |
Clé InChI |
GMWYNRNCQQOGRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
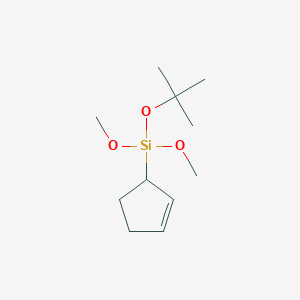
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
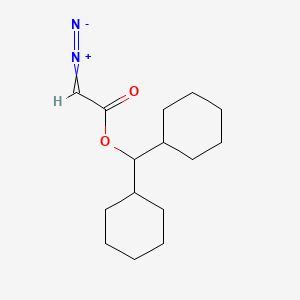
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
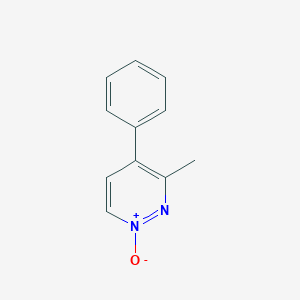
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
